
N-(p-tolyl)-2-(p-tolylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(p-tolyl)-2-(p-tolylthio)acetamide, also known as PTAA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of compounds called thioamides, which have been shown to exhibit a range of biological activities. In
作用機序
The mechanism of action of N-(p-tolyl)-2-(p-tolylthio)acetamide is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and signaling pathways. In cancer cells, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. Inflammation research has shown that N-(p-tolyl)-2-(p-tolylthio)acetamide can inhibit the activation of nuclear factor-kappa B, a signaling pathway that plays a role in the production of pro-inflammatory cytokines. In infectious disease research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In inflammation research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In infectious disease research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
実験室実験の利点と制限
One advantage of using N-(p-tolyl)-2-(p-tolylthio)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for studying these processes. Another advantage is its ability to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. One limitation of using N-(p-tolyl)-2-(p-tolylthio)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many future directions for research on N-(p-tolyl)-2-(p-tolylthio)acetamide. One area of research could focus on the development of new synthetic methods for N-(p-tolyl)-2-(p-tolylthio)acetamide, which could lead to the production of more potent and selective compounds. Another area of research could focus on the development of N-(p-tolyl)-2-(p-tolylthio)acetamide-based therapies for cancer, inflammation, and infectious diseases. Additionally, research could focus on the identification of new targets for N-(p-tolyl)-2-(p-tolylthio)acetamide, which could lead to the discovery of new biological pathways and mechanisms.
合成法
N-(p-tolyl)-2-(p-tolylthio)acetamide can be synthesized through a simple two-step process. The first step involves the reaction between p-tolylthiourea and acetic anhydride in the presence of a catalyst such as sulfuric acid. This results in the formation of N-(p-tolyl)-2-acetamidothiophene. The second step involves the reaction between N-(p-tolyl)-2-acetamidothiophene and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of N-(p-tolyl)-2-(p-tolylthio)acetamide.
科学的研究の応用
N-(p-tolyl)-2-(p-tolylthio)acetamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and infectious diseases. In cancer research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(p-tolyl)-2-(p-tolylthio)acetamide can reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases such as arthritis. In infectious disease research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to exhibit antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-3-7-14(8-4-12)17-16(18)11-19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASGYVUKWXLZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-tolyl)-2-(p-tolylthio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B2951990.png)
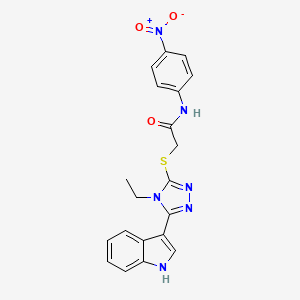

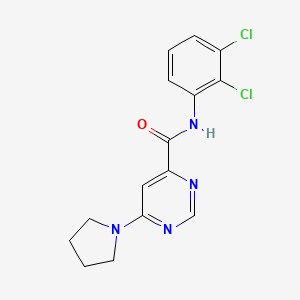
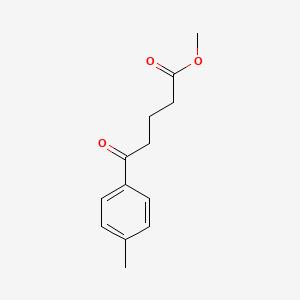
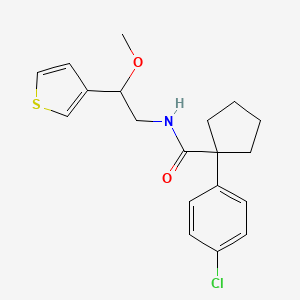
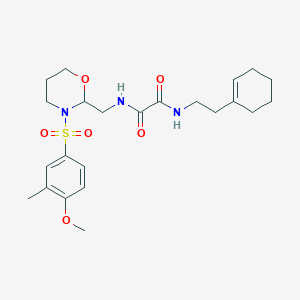
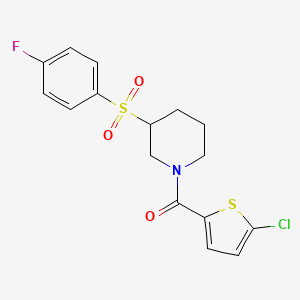
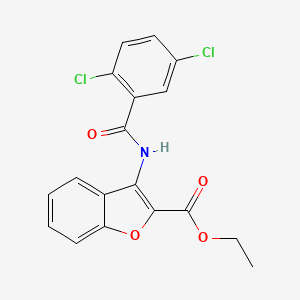
![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2952006.png)
![1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2952008.png)

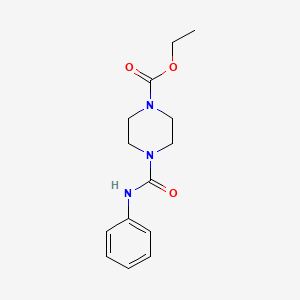
![Ethyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B2952012.png)